molecular formula C8H13NO2 B14697999 1-Butanoylpyrrolidin-2-one CAS No. 22707-38-6

1-Butanoylpyrrolidin-2-one

Cat. No.: B14697999
CAS No.: 22707-38-6
M. Wt: 155.19 g/mol
InChI Key: JTDHUAGBXUTEAW-UHFFFAOYSA-N
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Preparation Methods

1-Butanoylpyrrolidin-2-one can be synthesized through various methods. One common synthetic route involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often involve the use of specific oxidants and additives to achieve high yields and selectivity.

Chemical Reactions Analysis

1-Butanoylpyrrolidin-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Butanoylpyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is used in the study of biological processes and as a component in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: The compound is used in the production of fine chemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 1-Butanoylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound’s high solvency power and water miscibility make it an effective solvent for various chemical reactions. Its high chemical and thermal stability also contribute to its effectiveness in industrial applications .

Comparison with Similar Compounds

1-Butanoylpyrrolidin-2-one is often compared with other similar compounds such as:

Properties

CAS No.

22707-38-6

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-butanoylpyrrolidin-2-one

InChI

InChI=1S/C8H13NO2/c1-2-4-7(10)9-6-3-5-8(9)11/h2-6H2,1H3

InChI Key

JTDHUAGBXUTEAW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCCC1=O

Origin of Product

United States

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